molecular formula C23H22FNO5 B12192651 (4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12192651
M. Wt: 411.4 g/mol
InChI Key: GHAFSSMBKVSFTH-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a benzofuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Fluorophenyl Intermediate:

    Construction of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrol-2-one Core: This step involves the formation of the pyrrol-2-one ring through condensation reactions.

    Final Assembly: The final step involves coupling the various intermediates under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: It could be investigated as a potential drug candidate for various diseases.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom in the fluorophenyl group can significantly influence the compound’s properties, such as its reactivity, biological activity, and stability. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it unique compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22FNO5/c1-13-11-15-12-14(7-8-18(15)30-13)21(26)19-20(16-5-3-4-6-17(16)24)25(9-10-29-2)23(28)22(19)27/h3-8,12-13,20,26H,9-11H2,1-2H3/b21-19+

InChI Key

GHAFSSMBKVSFTH-XUTLUUPISA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.